molecular formula C16H13N5O4S B2656048 N-(5-methylisoxazol-3-yl)-2-((6-(3-nitrophenyl)pyridazin-3-yl)thio)acetamide CAS No. 893998-78-2

N-(5-methylisoxazol-3-yl)-2-((6-(3-nitrophenyl)pyridazin-3-yl)thio)acetamide

Cat. No. B2656048
M. Wt: 371.37
InChI Key: GZPHBMNXNJJBPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-methylisoxazol-3-yl)-2-((6-(3-nitrophenyl)pyridazin-3-yl)thio)acetamide is a chemical compound that has gained significant attention in scientific research. This compound is also known as MIPTA and has shown potential in various fields of study.

Scientific Research Applications

Pharmacological Applications

  • Anticancer Activity : Research on derivatives similar to the compound , such as N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides, has shown promising anticancer activity against human lung adenocarcinoma cells, highlighting the compound's potential in cancer therapy (Evren et al., 2019).
  • Aldose Reductase Inhibition : Isoxazolo-[3,4-d]-pyridazin-7-(6H)-one derivatives, which share structural similarities, have been identified as potential substrates for new aldose reductase inhibitors, suggesting applications in managing complications related to diabetes (Costantino et al., 1999).

Chemical Synthesis and Utility

  • Heterocyclic Chemistry : The synthesis and biological evaluation of derivatives like 5-methyl-4-phenyl thiazole highlight the compound's relevance in developing new chemical entities with potential biological activities (Ibrahim & Behbehani, 2014).
  • Coordination Complexes : Pyrazole-acetamide derivatives have been synthesized and characterized, with studies on their coordination complexes offering insights into their structural properties and potential antioxidant activities (Chkirate et al., 2019).

Material Science Applications

  • Antimicrobial and Anti-inflammatory Activities : Compounds incorporating the acetamido pyrrolyl azoles have been prepared and tested for their antimicrobial and anti-inflammatory activities, indicating potential applications in the development of new therapeutic agents (Sowmya et al., 2017).

properties

IUPAC Name

N-(5-methyl-1,2-oxazol-3-yl)-2-[6-(3-nitrophenyl)pyridazin-3-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N5O4S/c1-10-7-14(20-25-10)17-15(22)9-26-16-6-5-13(18-19-16)11-3-2-4-12(8-11)21(23)24/h2-8H,9H2,1H3,(H,17,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZPHBMNXNJJBPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)CSC2=NN=C(C=C2)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001321966
Record name N-(5-methyl-1,2-oxazol-3-yl)-2-[6-(3-nitrophenyl)pyridazin-3-yl]sulfanylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001321966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24779466
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-(5-methyl-1,2-oxazol-3-yl)-2-[6-(3-nitrophenyl)pyridazin-3-yl]sulfanylacetamide

CAS RN

893998-78-2
Record name N-(5-methyl-1,2-oxazol-3-yl)-2-[6-(3-nitrophenyl)pyridazin-3-yl]sulfanylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001321966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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